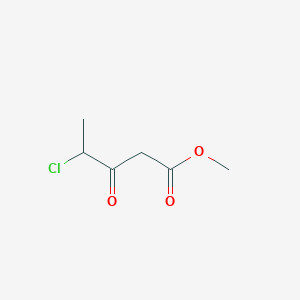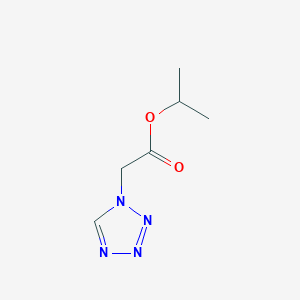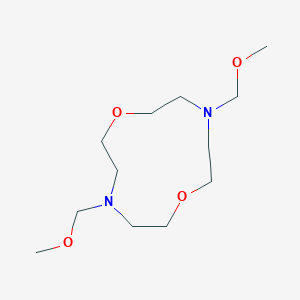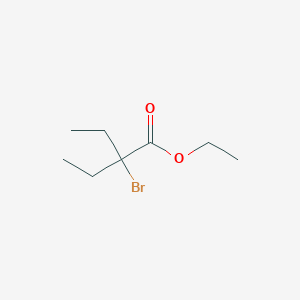
2-Fluoro-2-methylpropan-1-ol
Descripción general
Descripción
2-Fluoro-2-methylpropan-1-ol is a β-fluorinated alcohol used as a building block in the preparation of ethers, esters as well as in other organic synthesis . It has a CAS Number of 3109-99-7 and a molecular weight of 92.11 .
Synthesis Analysis
The synthesis of 2-Fluoro-2-methylpropan-1-ol involves the use of pyridine hydrofluoride in tert-butyl methyl ether at -20 - 20℃ for approximately 2.13 hours under an inert atmosphere . The reaction mixture is then quenched slowly with 16 g of aq. K2C03 (pH 8). The organic layer is separated, and the aqueous layer is washed again with MTBE. The organic layer is dried over Na2SO4, concentrated under vacuum at below 30C to yield 2-fluoro-2- methylpropan-1-ol as a colorless oil .Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropan-1-ol consists of a fluorine atom attached to a tertiary carbon atom, which is also attached to a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-2-methylpropan-1-ol are primarily its use as a building block in the preparation of ethers and esters . It can also be involved in oxidation reactions .Aplicaciones Científicas De Investigación
- Application : 2-Fluoro-2-methylpropan-1-ol can be used in the synthesis of other fluorinated compounds. Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science due to their unique properties such as high thermal stability and bioactivity .
- Results : The outcome would be the formation of a new fluorinated compound .
- Application : 2-Fluoro-2-methylpropan-1-ol can potentially be used in the synthesis of fluorinated polymers. Fluorinated polymers have excellent resistance to heat, chemicals, and electricity, making them suitable for various industrial applications .
- Results : The result would be the formation of a new fluorinated polymer .
Synthesis of Fluorinated Compounds
Preparation of Fluorinated Polymers
Safety And Hazards
2-Fluoro-2-methylpropan-1-ol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Propiedades
IUPAC Name |
2-fluoro-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNMKWCOYVVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456030 | |
| Record name | 2-Fluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropan-1-ol | |
CAS RN |
3109-99-7 | |
| Record name | 2-Fluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















